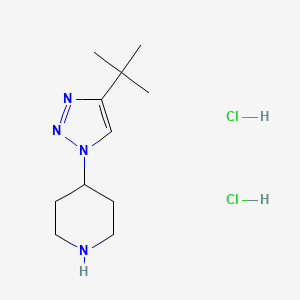![molecular formula C17H19N5O B12271097 3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12271097.png)
3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that features a unique structure combining a pyridine ring, an imidazo[4,5-b]pyridine moiety, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazo[4,5-b]pyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Final Coupling with Pyridine: The final step involves the coupling of the intermediate with a pyridine derivative, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Pyrrolidine-Containing Compounds: Compounds with pyrrolidine rings are known for their diverse pharmacological properties.
Uniqueness
What sets 3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine apart is its unique combination of structural motifs, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H19N5O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-methyl-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H19N5O/c1-12-10-18-8-5-15(12)23-13-6-9-22(11-13)17-20-14-4-3-7-19-16(14)21(17)2/h3-5,7-8,10,13H,6,9,11H2,1-2H3 |
Clave InChI |
YKVJFGDEECDGBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC4=C(N3C)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271017.png)
![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12271022.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B12271024.png)
![N-ethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271033.png)
![2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI)](/img/structure/B12271043.png)
![3-(2-bromophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12271044.png)
![6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12271046.png)
![2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline](/img/structure/B12271047.png)
![N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271065.png)
![7-Methoxy-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12271066.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271067.png)
![[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12271070.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
